molecular formula C11H20ClNO2 B1382944 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride CAS No. 1803562-65-3

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride

Cat. No.: B1382944
CAS No.: 1803562-65-3
M. Wt: 233.73 g/mol
InChI Key: QBLUHCWYSVWLAZ-UHFFFAOYSA-N
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Description

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is a synthetic organic compound with the molecular formula C11H20ClNO2 It is primarily used in research settings and is known for its unique structural features, which include two cyclobutyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Groups: The initial step involves the formation of cyclobutyl groups through cyclization reactions.

    Attachment to Propanoic Acid Backbone: The cyclobutyl groups are then attached to a propanoic acid backbone through a series of organic reactions, such as alkylation or acylation.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Including halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield ketones or carboxylic acids.

    Reduction: Can produce primary or secondary amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with Receptors: Modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3-dicyclobutylpropanoic acid: The free base form without the hydrochloride salt.

    3,3-Dicyclobutylpropanoic acid: Lacks the amino group.

    2-Amino-3-cyclobutylpropanoic acid: Contains only one cyclobutyl group.

Uniqueness

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is unique due to its dual cyclobutyl groups and the presence of both amino and hydrochloride functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-3,3-di(cyclobutyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLUHCWYSVWLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCC2)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-65-3
Record name 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride
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